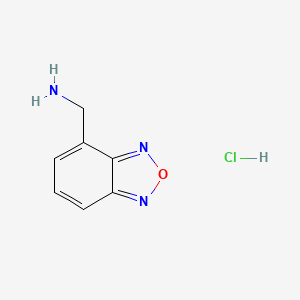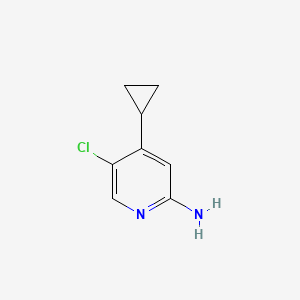
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C17H17ClN6O and its molecular weight is 356.81. The purity is usually 95%.
BenchChem offers high-quality N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Drug Discovery and Development
Compounds with complex structures similar to "N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide" often play a crucial role in the discovery of new drugs. For instance, GS-5806, a novel, orally bioavailable respiratory syncytial virus (RSV) fusion inhibitor, was discovered following a lead optimization campaign on a screening hit. This compound demonstrated potent antiviral efficacy and optimized oral absorption properties, highlighting its potential to treat RSV infection in infants and adults (Mackman et al., 2015).
Therapeutic Applications
The therapeutic applications of compounds like "N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-chlorophenyl)acetamide" can be vast, depending on their bioactivity profile. Research into TSPO (translocator protein) imaging using specific ligands, for example, has provided insights into predicting progression of glioblastoma multiforme (GBM) at follow-up, demonstrating the potential use of such compounds in presurgical planning and radiotherapy (Jensen et al., 2015).
Biochemical Interactions
Understanding the biochemical interactions of complex compounds can reveal mechanisms of action and potential therapeutic targets. For instance, the study of NMDA (N-methyl-D-aspartate) antagonists and agonists has elucidated their effects on acute tolerance to ethanol, suggesting implications for addiction and tolerance research (Khanna et al., 2002).
Environmental and Toxicology Studies
Research into the environmental exposure and toxicology of chemical compounds is crucial for understanding their safety and impact on human health. For example, studies on the exposure to organophosphorus and pyrethroid pesticides in children have highlighted the significance of assessing environmental toxicants and their effects on vulnerable populations (Babina et al., 2012).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O/c18-14-4-2-13(3-5-14)10-17(25)20-8-7-19-15-11-16(22-12-21-15)24-9-1-6-23-24/h1-6,9,11-12H,7-8,10H2,(H,20,25)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNQHFASWJHFSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=NC(=C2)NCCNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

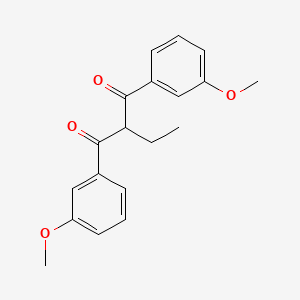
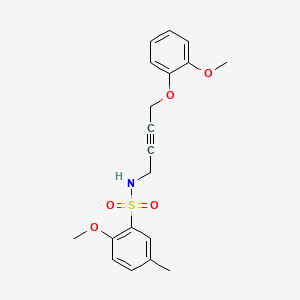
![2-[(2-Methylbenzyl)sulfonyl]quinoxaline](/img/structure/B2660001.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenoxyacetamide](/img/structure/B2660002.png)
![N-cyclohexyl-1-((4-fluorobenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2660003.png)
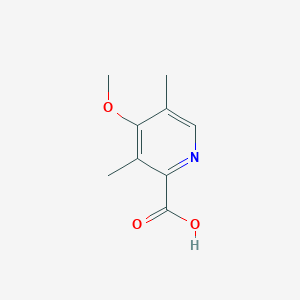
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2660009.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2660014.png)
